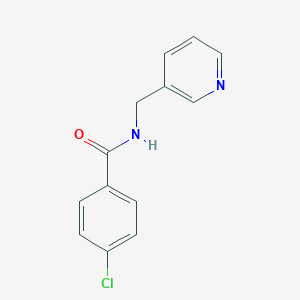![molecular formula C18H15N5O2 B398760 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 300732-62-1](/img/structure/B398760.png)
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridines are heterocyclic compounds that are widely distributed in living organisms, primarily as reduced coenzymes . They participate in metabolic reactions and are known for their diverse biological properties . They are used in clinical applications as anticancer, antiviral, antibacterial, and diuretic drugs .
Synthesis Analysis
The synthesis of pteridines is mainly from the pyrimidine, but there are examples from the pyrazine . The physical properties and reactions include photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, organometallic couplings, and methods for side chain elaboration and extension .Molecular Structure Analysis
Structurally, pteridines are a conjugated system of pyrazine and pyrimidine rings, which is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position .Chemical Reactions Analysis
Pteridines are involved in a variety of chemical reactions, including photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, and organometallic couplings .Physical And Chemical Properties Analysis
The physical and chemical properties of pteridines depend on their specific structure. They are generally characterized by their ability to participate in a variety of chemical reactions, including photochemistry and various types of substitutions .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
8-amino-3-benzyl-7-methyl-1H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJTYVQFSDEEIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

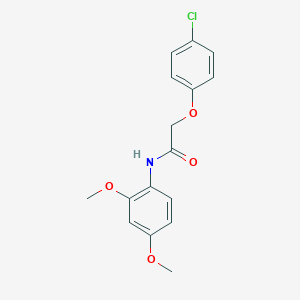
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B398678.png)
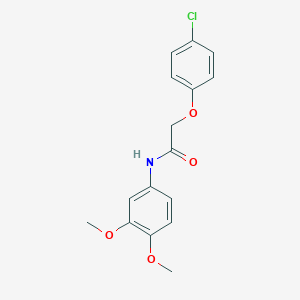
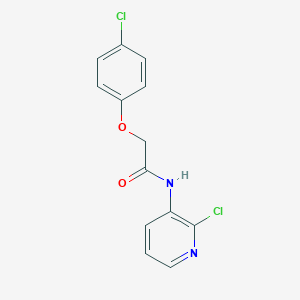
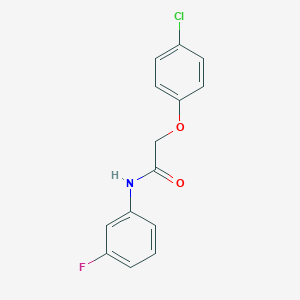

![[[Amino(phenyl)methylidene]amino] 2-chloro-4-nitrobenzoate](/img/structure/B398688.png)
![[[Amino-(2,4-dichlorophenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B398690.png)

![[[Amino(phenyl)methylidene]amino] 2,4-dimethoxybenzoate](/img/structure/B398692.png)
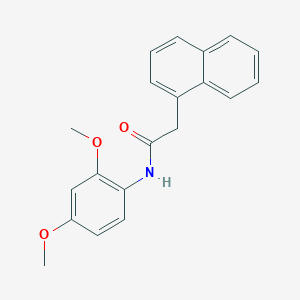
![[[Amino-(4-methylphenyl)methylidene]amino] furan-2-carboxylate](/img/structure/B398697.png)
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)
